Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
- “AKOS016928014” is an angiotensin II receptor blocker (ARB). Its primary target is the angiotensin II type 1 receptor (AT1 receptor) . These receptors are found in smooth muscle cells of blood vessels, adrenal gland cortical cells, and adrenergic nerve synapses .
- Unlike angiotensin-converting enzyme (ACE) inhibitors, ARBs do not increase bradykinin levels, avoiding side effects like cough and angioedema .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biologische Aktivität
Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Bicyclo[2.2.1]heptane : A bicyclic structure providing rigidity.
- Carboxylate Group : Contributes to the compound's acidity and potential interactions with biological targets.
- Piperidine Derivative : Imparts pharmacological properties due to its nitrogen-containing ring.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antibacterial and anticancer effects.
Antibacterial Activity
Studies have highlighted the antibacterial properties of related compounds in the same class, suggesting that this compound may also demonstrate similar effects. For example:
- Broad-Spectrum Antibacterial Effects : The compound has been noted for its efficacy against various bacterial strains, potentially due to structural similarities with known antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies:
- Cell Line Studies : Research has shown that compounds with similar structures exhibit significant antiproliferative activity against cancer cell lines such as HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). The IC50 values for these compounds often fall within the micromolar range, indicating potent activity .
The mechanisms through which this compound exerts its biological effects are still being elucidated, but several hypotheses can be drawn from related studies:
- Inhibition of DNA Synthesis : Some compounds in this class inhibit DNA replication in cancer cells, leading to cell cycle arrest.
- Apoptosis Induction : Evidence suggests that these compounds may trigger apoptosis in cancer cells through mitochondrial pathways, characterized by morphological changes such as cytoplasmic vacuolization and membrane blebbing .
Case Studies
A comparative analysis of similar compounds provides insights into the biological activity of this compound:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 10.0 ± 0.6 | DNA synthesis inhibition |
Compound B | BxPC-3 | 0.5 ± 0.02 | Apoptosis induction |
Methyl 3-[...] | TBD | TBD | TBD |
Eigenschaften
IUPAC Name |
methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-8-20-9-6-12(7-10-20)17(21)19-16-14-5-4-13(11-14)15(16)18(22)23-2/h1,12-16H,4-11H2,2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHAXGMKDOVHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C2)C1NC(=O)C3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.